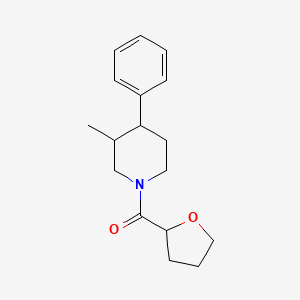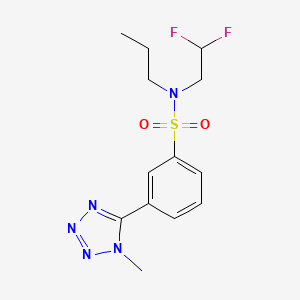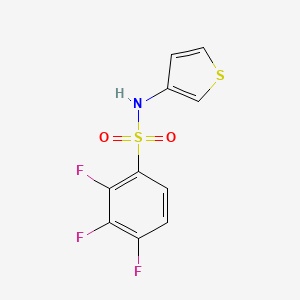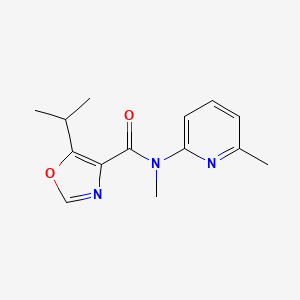
N-methyl-N-(6-methylpyridin-2-yl)-5-propan-2-yl-1,3-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(6-methylpyridin-2-yl)-5-propan-2-yl-1,3-oxazole-4-carboxamide, also known as MP-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MP-10 belongs to the class of compounds known as oxazole carboxamides, which have been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(6-methylpyridin-2-yl)-5-propan-2-yl-1,3-oxazole-4-carboxamide is not fully understood, but it is believed to interact with multiple targets in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism. In addition, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of inflammatory mediators. In addition, this compound has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-(6-methylpyridin-2-yl)-5-propan-2-yl-1,3-oxazole-4-carboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound also exhibits a range of biological activities, which makes it a useful tool for studying various physiological processes. However, there are also limitations to the use of this compound in lab experiments. It may exhibit off-target effects, which can complicate the interpretation of results. In addition, the effects of this compound may vary depending on the cell type or tissue being studied.
Direcciones Futuras
There are several future directions for research on N-methyl-N-(6-methylpyridin-2-yl)-5-propan-2-yl-1,3-oxazole-4-carboxamide. One area of interest is the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and may be useful in preventing or slowing the progression of these disorders. Another area of interest is the development of more potent and selective analogs of this compound. These compounds may exhibit improved therapeutic properties and reduced off-target effects. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of N-methyl-N-(6-methylpyridin-2-yl)-5-propan-2-yl-1,3-oxazole-4-carboxamide involves several steps, including the reaction of 2-bromo-6-methylpyridine with N-methyl-2-bromoacetamide to form 2-bromo-N-methylacetamide. This intermediate is then reacted with 2-bromo-5-isopropyl-1,3-oxazole-4-carboxylic acid to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-methyl-N-(6-methylpyridin-2-yl)-5-propan-2-yl-1,3-oxazole-4-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been investigated for its ability to modulate the immune system and reduce oxidative stress. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Propiedades
IUPAC Name |
N-methyl-N-(6-methylpyridin-2-yl)-5-propan-2-yl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9(2)13-12(15-8-19-13)14(18)17(4)11-7-5-6-10(3)16-11/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCHLHJNPHSRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N(C)C(=O)C2=C(OC=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

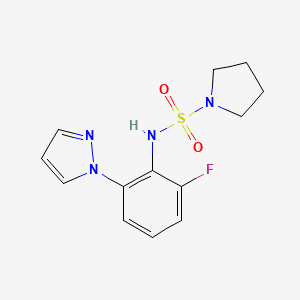
![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7592263.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(furan-3-yl)methanone](/img/structure/B7592268.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592285.png)
![2-Azaspiro[4.5]decan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7592304.png)
![5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one](/img/structure/B7592305.png)
![2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592313.png)
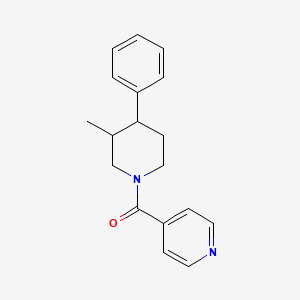
![N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide](/img/structure/B7592325.png)
